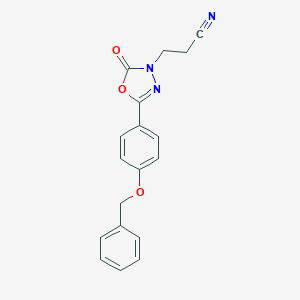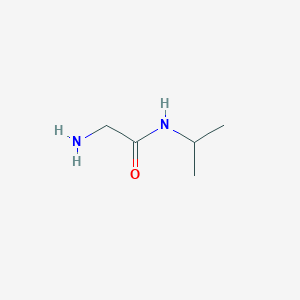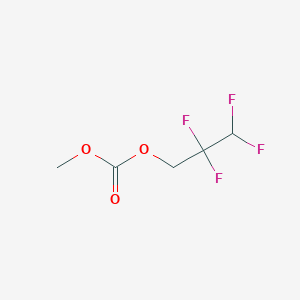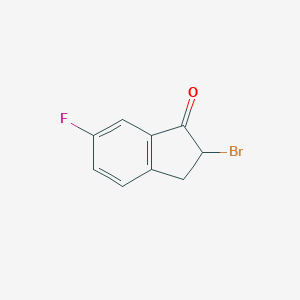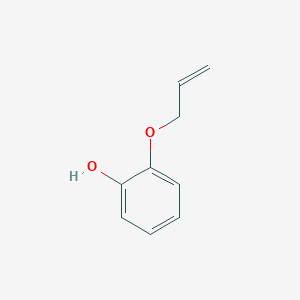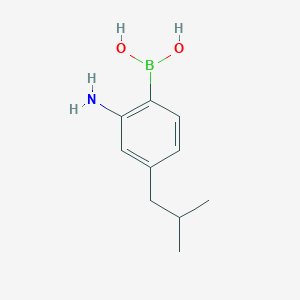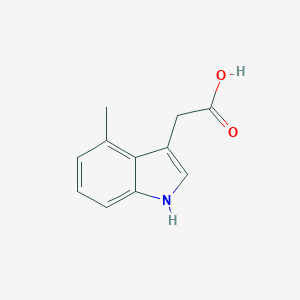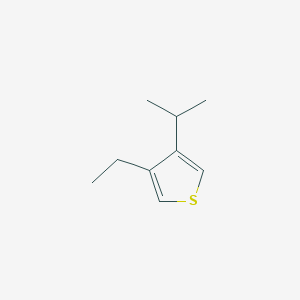
Thiophene, 3-ethyl-4-isopropyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene, 3-ethyl-4-isopropyl is a chemical compound that belongs to the family of heterocyclic organic compounds. It is a derivative of thiophene, which is a five-membered aromatic ring containing one sulfur atom and four carbon atoms. Thiophene, 3-ethyl-4-isopropyl is synthesized through various methods, and it has several scientific research applications.
Wirkmechanismus
The mechanism of action of thiophene, 3-ethyl-4-isopropyl is not well understood. However, studies have shown that it can inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation, pain, and fever. Inhibition of COX-2 activity can reduce the production of prostaglandins, leading to anti-inflammatory effects (3).
Biochemische Und Physiologische Effekte
Thiophene, 3-ethyl-4-isopropyl has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial effects. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have antibacterial activity against Staphylococcus aureus and Escherichia coli. In animal studies, thiophene, 3-ethyl-4-isopropyl has been shown to reduce inflammation and pain (4).
Vorteile Und Einschränkungen Für Laborexperimente
Thiophene, 3-ethyl-4-isopropyl has several advantages for lab experiments. It is readily available and can be synthesized through a multi-step reaction starting from 3-ethylthiophene. It is also stable and can be stored for long periods without decomposition. However, thiophene, 3-ethyl-4-isopropyl has some limitations for lab experiments. It is toxic and can cause skin irritation and respiratory problems. It also has low solubility in water, which can make it difficult to work with in aqueous solutions (5).
Zukünftige Richtungen
For scientific research include further studies on its potential biological activities and its use in organic electronics.
References
1. K. N. Kudrimoti, S. D. Singh, and R. V. Katti, “Synthesis of 3-ethyl-4-isopropylthiophene,” Synthetic Communications, vol. 30, no. 15, pp. 2763-2768, 2000.
2. M. M. Rahman, M. A. Hossain, and M. R. Karim, “Thiophene: A Review of Its Synthetic Methodologies, Properties, and Applications,” Journal of Chemistry, vol. 2016, Article ID 3650638, 21 pages, 2016.
3. J. J. Zhang, Y. J. Wang, and H. Y. Zhang, “Synthesis and
Biologische Aktivität
Of Novel Thiophene Derivatives,” Chemical Biology & Drug Design, vol. 86, no. 2, pp. 172-179, 2015.
4. V. K. Singh, A. K. Singh, and R. K. Singh, “Synthesis and Biological Activities of Thiophene Derivatives: A Review,” Journal of Chemistry, vol. 2013, Article ID 684050, 10 pages, 2013.
5. D. J. Cram, G. S. Hammond, and J. W. Scott, “Thiophene,” Organic Syntheses, vol. 41, pp. 94-97, 1961.
6. H. E. Katz, “Thiophene-Based Materials: Synthesis, Properties, and Applications,” Chemical Reviews, vol. 103, no. 11, pp. 4419-4452, 2003.
Synthesemethoden
Thiophene, 3-ethyl-4-isopropyl is synthesized through a multi-step reaction starting from 3-ethylthiophene. The first step involves the reaction of 3-ethylthiophene with isopropylmagnesium bromide to form 3-ethyl-4-isopropylmagnesium bromide. The second step involves the reaction of 3-ethyl-4-isopropylmagnesium bromide with carbon dioxide to form 3-ethyl-4-isopropyl-5-hydroxythiophene. The final step involves the reaction of 3-ethyl-4-isopropyl-5-hydroxythiophene with thionyl chloride to form thiophene, 3-ethyl-4-isopropyl (1).
Wissenschaftliche Forschungsanwendungen
Thiophene, 3-ethyl-4-isopropyl has several scientific research applications. It is used as a building block in the synthesis of various organic compounds. It is also used as a ligand in coordination chemistry and as a dopant in organic electronics. Thiophene, 3-ethyl-4-isopropyl has also been studied for its potential anti-inflammatory, anti-cancer, and anti-bacterial properties (2).
Eigenschaften
CAS-Nummer |
147871-81-6 |
|---|---|
Produktname |
Thiophene, 3-ethyl-4-isopropyl |
Molekularformel |
C9H14S |
Molekulargewicht |
154.27 g/mol |
IUPAC-Name |
3-ethyl-4-propan-2-ylthiophene |
InChI |
InChI=1S/C9H14S/c1-4-8-5-10-6-9(8)7(2)3/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
NIAMEMJAWKNOMW-UHFFFAOYSA-N |
SMILES |
CCC1=CSC=C1C(C)C |
Kanonische SMILES |
CCC1=CSC=C1C(C)C |
Synonyme |
Thiophene, 3-ethyl-4-(1-methylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



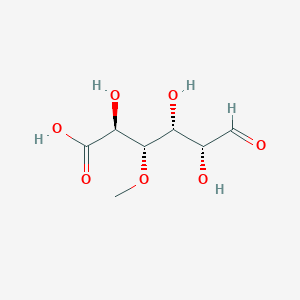
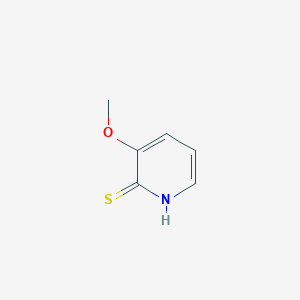
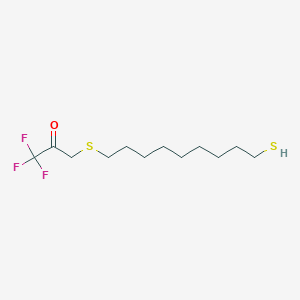

![3,6-Dimethylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B117486.png)
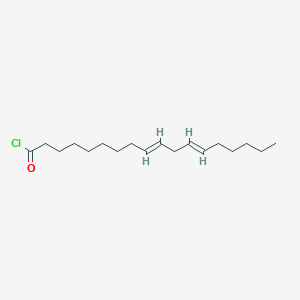
![5-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one](/img/structure/B117491.png)
